Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CXCR2 (IL-8RB) is a seven-transmembrane G protein-coupled receptor whose physiological ligands include IL-8 (CXCL8) and many other CXC chemokines involved in the trafficking and activation of inflammatory cells. It is involved in various inflammatory diseases, including chronic obstructive pulmonary disease, psoriasis, rheumatoid arthritis, and ulcerative colitis. SB 265610 is a nonpeptide, allosteric, inverse agonist of CXCR2 (Kd = 2.51 nM) that prevents receptor activation by binding to a region distinct from the agonist binding site. It does not bind to the related CXCR1 receptor. It has been shown to prevent neutrophil chemotaxis both in vitro and in a rat model of hyperoxia-induced lung injury. SB-265610 is a potent CXCR2 antagonist that inhibits CINC-1-mediated but not C5a-mediated Ca2+ mobilization (IC50 values are 3.4 and 6800 nM respectively). It inhibits CINC-induced chemotaxis and attenuates neutrophil accumulation in inflammatory lung injury in vivo.
SB-332235 is an antagonist of chemokine (C-X-C motif) receptor 2 (CXCR2; IC50 = 9.3 nM in CHO cell membranes expressing the recombinant human receptor). It is selective for CXCR2 over CXCR1 (IC50 = 9,633 nM). SB-332235 (10 ng/ml) inhibits migration of isolated human peripheral blood monocytes induced by chemokine (C-X-C motif) ligand 1 (CXCL1), CXCL5, or CXCL8 by 92, 73, and 50%, respectively. It decreases cigarette smoke-induced increases in bronchoalveolar lavage fluid (BALF) neutrophil infiltration when administered at a dose of 1 mg/kg. SB-332235 (1 mg/kg) reduces increases in neuronal levels of 4-hydroxy nonenal (4-HNE;) induced by amyloid-β (1-42) (Aβ42;) in a rat model of Alzheimer's disease. SB-332235 is a potent and specific CXCR2 antagonist. SB-332235 effectively inhibited CS-induced neutrophilia in a dose-dependent manner.
Highly potent, selective CCR3 antagonist (IC50 = 2.5 μM). Displays 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1 and CCR7 receptors. Potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 in human eosinophils (IC50 values are 210, 90 and 80 nM, respectively). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM), which normally is activated by eotaxin, eotaxin-3, MCP-3, MCP-4, RANTES, and MIP-1δ.1 It is at least 250-fold selective for CCR3 over a panel of other chemokine receptors. SB 297006 blocks CCR3-mediated calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in transfected cells. It suppresses antigen-induced accumulation of Th2 lymphocytes and eosinophils in lungs of mice when delivered subcutaneously (100 mg/kg). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM).
Highly potent and selective CCR3 antagonist (IC50 = 4 nM). Shows >2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR and LTD4 receptors. Inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 (IC50 values are 38, 35, and 20 nM, respectively). Also inhibits eosinophil chemotaxis. SB-328437 is a nonpeptide chemokine (C-C motif) receptor 3 (CCR3) antagonist (IC50 = 4.5 nM in a radioligand binding assay). It is selective for CCR3 over chemokine (C-X-C motif) receptor 1 (CXCR1), CXCR2, CCR7, complement 3a receptor (C3aR), and C5aR (IC50s = >27, >27, >33, >10, and >10 µM, respectively). SB-328437 (3.3-1,000 nM) inhibits calcium mobilization induced by chemokine (C-C motif) ligand 11 (CCL11), CCL24, and CCL13 in RBL-2H3-CCR3 cells and eosinophils. In vivo, SB-328437 reduces pulmonary Ccr3 mRNA expression, the number of eosinophils and monocytes in bronchoalveolar lavage fluid (BALF), and pulmonary IL-4 and TNF-α levels in a mouse model of asthma. SB328437 is a potent and selective CCR3 antagonist (IC50 = 1.6 nM). SB328437 blocks CCR3 agonist-induced calcium mobilization in CCR3 expressing cells with the following IC50 values: eotaxin, 38 nM; eotaxin-2, 35 nM and MCP4, 20 nM..
SB334867 is an orexin antagonist. It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX1, with around 50x selectivity for OX1 over OX2 receptors. It has been shown to produce sedative and anorectic effects in animals, and has been useful in characterising the orexinergic regulation of brain systems involved with appetite and sleep, as well as other physiological processes. Orexin antagonists have multiple potential clinical applications including the treatment of drug addiction, insomnia, obesity and diabetes.